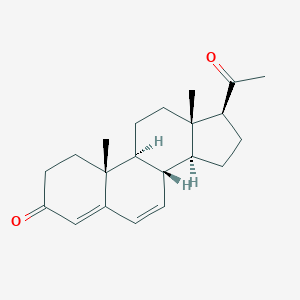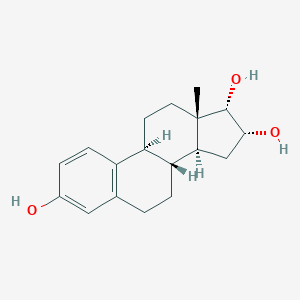
Prémarin
Vue d'ensemble
Description
Estrone 3-sulfate sodium salt is a widely prescribed medication that contains a combination of conjugated estrogens derived from the urine of pregnant mares. This mixture includes various estrogen compounds, such as estrone sulfate, equilin sulfate, and 17-alpha-dihydroequilin sulfate . Estrone 3-sulfate sodium salt is primarily used in hormone replacement therapy to treat menopausal symptoms, such as hot flashes, vaginal dryness, and to prevent osteoporosis in postmenopausal women .
Applications De Recherche Scientifique
Estrone 3-sulfate sodium salt has a wide range of scientific research applications, including:
Medicine: Used in hormone replacement therapy to alleviate menopausal symptoms and prevent osteoporosis.
Biology: Studied for its effects on neurodegeneration and spinal cord injury.
Chemistry: Used as a model compound to study the chemical behavior of estrogens.
Industry: Utilized in the production of various pharmaceutical formulations.
Mécanisme D'action
Target of Action
Premarin, a brand of conjugated estrogens, primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues in the body, including the reproductive system, cardiovascular system, and bone . They play a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics .
Mode of Action
Premarin, being a complex mixture of estrogenic components, binds to and activates ERα and ERβ . This binding triggers a series of cellular responses, including the modulation of gene expression and cellular growth . The activation of these receptors by Premarin leads to a reduction in the elevated levels of gonadotropins seen in postmenopausal women .
Biochemical Pathways
The activation of ERs by Premarin influences several biochemical pathways. It modulates transcription through interactions with cofactors, including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors . This modulation can lead to changes in cell differentiation, proliferation, and survival.
Pharmacokinetics
Premarin, being water-soluble, is well-absorbed from the gastrointestinal tract after oral administration . The distribution of Premarin and its metabolites is wide, with higher concentrations found in sex hormone-responsive tissues
Result of Action
The action of Premarin at the molecular and cellular level leads to several effects. It decreases post-injury lesion volume, attenuates neuronal cell death, inflammation, and axonal damage . It also alters the balance of pro- and anti-apoptotic proteins in favor of cell survival and improves angiogenesis and microvascular growth . These effects contribute to the therapeutic benefits of Premarin in treating menopausal symptoms and preventing osteoporosis .
Action Environment
Environmental factors, particularly diet, can influence the action of Premarin. Dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease . Plant-based diets have been associated with a lower risk for cardiovascular disease, cardiometabolic disease, and chronic kidney disease . These beneficial effects of consuming a plant-based diet are also observed in preeclampsia . .
Analyse Biochimique
Biochemical Properties
Premarin’s primary components, estrone and equilin, are partial agonists in comparison with 17β-estradiol in recruiting cofactor peptides to estrogen receptor alpha (ERα) . They mediate differential ERα ligand-binding domain-cofactor interactions .
Cellular Effects
Premarin exhibits differential gene regulation patterns in MCF-7 cells . It also influences cell function by mediating ERα interaction with cofactor peptides .
Molecular Mechanism
Premarin exerts its effects at the molecular level through binding interactions with ERα . It influences changes in gene expression and mediates ERα interaction with cofactor peptides .
Temporal Effects in Laboratory Settings
It has been observed that Premarin shows differential gene regulation patterns in MCF-7 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estrone 3-sulfate sodium salt is not synthesized chemically but is derived from natural sources. The conjugated estrogens in Estrone 3-sulfate sodium salt are isolated from the urine of pregnant mares. The estrogens are then purified and conjugated to sodium sulfate by ester bonds to make them more water-soluble .
Industrial Production Methods
The industrial production of Estrone 3-sulfate sodium salt involves collecting urine from pregnant mares, isolating the estrogen compounds, and then purifying and conjugating them to sodium sulfate. This process ensures that the final product contains a consistent mixture of estrogen compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Estrone 3-sulfate sodium salt, being a mixture of conjugated estrogens, can undergo various chemical reactions typical of estrogen compounds. These include:
Oxidation: Estrogens can be oxidized to form quinones and other oxidative metabolites.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Estrogens can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of estrogens include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the estrogen compounds.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original estrogen compounds. These derivatives can have different biological activities and are often studied for their potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: A synthetic form of estrogen used in hormone replacement therapy.
EstroGel: A topical gel containing estradiol.
Prempro: An oral tablet containing conjugated estrogens and medroxyprogesterone.
Estring: A vaginal ring that releases estradiol.
Vivelle-Dot: A transdermal patch containing estradiol.
Uniqueness of Estrone 3-sulfate sodium salt
Estrone 3-sulfate sodium salt is unique due to its natural origin and the specific combination of conjugated estrogens it contains. Unlike synthetic estrogens, Estrone 3-sulfate sodium salt’s mixture of estrogen compounds closely resembles the natural estrogens found in the female body, providing a broader range of estrogenic activity .
Propriétés
| The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. | |
Numéro CAS |
438-67-5 |
Formule moléculaire |
C18H22NaO5S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |
Clé InChI |
NXIYWKXROFOTPA-ZFINNJDLSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Apparence |
White to Off-White Solid |
melting_point |
Can range from 173-282 °C depending of the component |
| 12126-59-9 438-67-5 |
|
Pictogrammes |
Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
481-97-0 (Parent) |
Solubilité |
Soluble |
Synonymes |
Carentil Climarest Climopax Congest Conjugated Equine Estrogens Conjugated Estrogenic Hormones Conjugated Estrogenic Substances Conjugated Estrogens Dagynil Equine Estrogens, Conjugated Estro Feminal Estro-Feminal Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Conjugated Estrogens, Conjugated (USP) Femavit Oestro Feminal Oestro-Feminal Oestrofeminal Prelestrin Premarin Presomen Progens Transannon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















